molecular formula C20H15Cl2N5O2S B14928270 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-3-yl]-2-{[4-(furan-2-yl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B14928270
M. Wt: 460.3 g/mol
InChI Key: YVIOSDBFGPSDSG-UHFFFAOYSA-N
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Description

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a dichlorobenzyl group, a furan ring, and a pyrimidinyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.

    Introduction of the dichlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the furan ring: This can be synthesized via the cyclization of a suitable precursor, such as a 2-furyl ketone, under acidic or basic conditions.

    Introduction of the pyrimidinyl group: This step involves the reaction of the furan ring with a pyrimidinyl halide in the presence of a base.

    Final coupling reaction: The final step involves the coupling of the pyrazole and furan-pyrimidinyl intermediates using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Common reducing agents include sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of substituted dichlorobenzyl derivatives.

Scientific Research Applications

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorobenzyl)-1H-benzimidazole
  • N-(2,4-Dichlorobenzyl)-indolylchalcones

Uniqueness

N~1~-[1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-2-{[4-(2-FURYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both the pyrazole and furan rings, along with the dichlorobenzyl and pyrimidinyl groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15Cl2N5O2S

Molecular Weight

460.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-3-yl]-2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C20H15Cl2N5O2S/c21-14-4-3-13(15(22)10-14)11-27-8-6-18(26-27)25-19(28)12-30-20-23-7-5-16(24-20)17-2-1-9-29-17/h1-10H,11-12H2,(H,25,26,28)

InChI Key

YVIOSDBFGPSDSG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=NC=C2)SCC(=O)NC3=NN(C=C3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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